PROTAC CDK2/9 Degrader-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PROTAC CDK2/9 Degrader-1 is a potent dual degrader targeting cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which leverages the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant potential in inhibiting the proliferation of cancer cells, particularly in prostate cancer .

准备方法

The synthesis of PROTAC CDK2/9 Degrader-1 involves the conjugation of a CDK inhibitor with a cereblon ligand. The synthetic route typically includes the following steps:

Synthesis of the CDK inhibitor: This involves the preparation of a small molecule that can effectively inhibit CDK2 and CDK9.

Synthesis of the cereblon ligand: This step involves the preparation of a ligand that can bind to the cereblon E3 ubiquitin ligase.

Conjugation: The final step is the conjugation of the CDK inhibitor with the cereblon ligand through a linker.

化学反应分析

PROTAC CDK2/9 Degrader-1 undergoes several types of chemical reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the linker region.

Reduction: Reduction reactions can occur at the functional groups present in the CDK inhibitor and cereblon ligand.

Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

科学研究应用

Efficacy in Cancer Treatment

- Prostate Cancer : PROTAC CDK2/9 Degrader-1 has shown significant anti-proliferative effects in prostate cancer cell lines (PC-3), with an IC50 value of approximately 0.12 µM. The compound effectively blocks cell cycle progression at the S and G2/M phases, demonstrating its potential as a therapeutic agent against prostate cancer .

- Acute Myeloid Leukemia (AML) : Recent studies have indicated that PROTACs targeting CDK2 can degrade this kinase in AML cells, suggesting that they may provide a novel treatment avenue for hematological malignancies .

- Hearing Loss : In vivo studies using zebrafish models have demonstrated that PROTAC-8, a derivative of this compound, protects hair cells from cisplatin-induced ototoxicity by specifically degrading CDK2. This highlights the compound's potential beyond oncology applications .

Comparative Data Table

| Compound | Target Kinases | IC50 (µM) | Cell Type | Effect |

|---|---|---|---|---|

| This compound | CDK2, CDK9 | 0.12 | PC-3 Prostate Cancer | Blocks cell cycle in S and G2/M phases |

| PROTAC-8 | CDK2 | ~0.1 | HEI-OC1 Hair Cells | Protects from ototoxicity |

| Compound F3 | CDK2, CDK9 | 62 nM (CDK2), 33 nM (CDK9) | Prostate Cancer Cells | Inhibits proliferation |

Case Study 1: Prostate Cancer

In a study evaluating the effects of this compound on PC-3 cells, researchers observed a marked reduction in cell viability and significant induction of apoptosis. The study utilized cell cycle analysis to demonstrate that treatment with the degrader led to accumulation of cells in the S and G2/M phases, indicating effective disruption of normal cell cycle progression.

Case Study 2: Ototoxicity Protection

A pivotal study involved testing PROTAC-8 in zebrafish models to assess its protective effects against cisplatin-induced hair cell loss. The results indicated that PROTAC-8 not only degraded CDK2 effectively but also conferred protection against ototoxic insults, suggesting its dual role as both an inhibitor and degrader of CDK2.

作用机制

PROTAC CDK2/9 Degrader-1 exerts its effects by inducing the degradation of CDK2 and CDK9. The mechanism involves the formation of a ternary complex between the CDK inhibitor, the cereblon E3 ubiquitin ligase, and the target CDKs. This complex facilitates the ubiquitination and subsequent proteasomal degradation of CDK2 and CDK9. By degrading these kinases, this compound effectively blocks the cell cycle in the S and G2/M phases, thereby inhibiting cell proliferation .

相似化合物的比较

PROTAC CDK2/9 Degrader-1 is unique in its dual-targeting capability. Similar compounds include:

Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.

Abemaciclib: Another CDK4/6 inhibitor with antitumor activity.

Ribociclib: A CDK4/6 inhibitor used in combination with hormone therapy for breast cancer treatment.

Dinaciclib: A CDK inhibitor targeting CDK1, CDK2, CDK5, and CDK9

Compared to these compounds, this compound offers the advantage of targeted protein degradation, which can lead to more effective and sustained inhibition of CDK2 and CDK9 activity.

生物活性

The compound PROTAC CDK2/9 Degrader-1 represents a novel approach in targeted protein degradation, specifically designed to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and transcription. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

PROTAC (Proteolysis Targeting Chimeras) technology leverages the ubiquitin-proteasome system to selectively degrade target proteins. This compound functions by recruiting E3 ligases to CDK2 and CDK9, facilitating their ubiquitination and subsequent proteasomal degradation. This selective degradation is crucial for minimizing off-target effects typically associated with conventional kinase inhibitors.

Key Features

- Target Proteins : CDK2 and CDK9.

- Mechanism : E3 ligase recruitment leading to ubiquitination and degradation.

- Selectivity : Designed to minimize effects on other kinases, enhancing therapeutic safety.

Efficacy in Cancer Cell Lines

This compound has demonstrated significant inhibitory effects on prostate cancer cell proliferation. The compound was shown to suppress the proliferation of PC-3 cells with an IC50 value of 0.12 µM , indicating potent activity in blocking cell cycle progression at the S and G2/M phases .

Table 1: Biological Activity Data of this compound

| Cell Line | IC50 (µM) | Phase Affected |

|---|---|---|

| PC-3 | 0.12 | S and G2/M phases |

Comparative Studies

In comparative studies, this compound was evaluated against other known inhibitors. For instance, the antitumoral activity was assessed in various breast cancer cell lines using a novel CDK9 PROTAC compound (THAL-SNS-032), which exhibited differential sensitivity based on receptor status . The findings suggest that while this compound is effective against prostate cancer cells, different cancer types may exhibit varied responses based on their molecular characteristics.

Study 1: Prostate Cancer Model

In a recent study focusing on prostate cancer, treatment with this compound resulted in significant apoptosis and cell cycle arrest in PC-3 cells. The mechanism involved downregulation of cyclin-dependent signaling pathways, leading to reduced cell viability.

Study 2: Breast Cancer Sensitivity

Another investigation compared the effects of various PROTACs on breast cancer cell lines. The study highlighted that while THAL-SNS-032 showed enhanced potency against HER2-positive lines, this compound maintained its efficacy across different receptor statuses, suggesting broader applicability in oncology .

Research Findings

Recent research has underscored the importance of selective degradation of target kinases to improve therapeutic outcomes. For example, studies have shown that PROTACs can achieve greater selectivity and potency compared to traditional inhibitors by exploiting the unique cellular context during the degradation process .

Key Findings

- Selective Degradation : PROTACs like CDK2/9 Degrader-1 can selectively degrade specific kinases without affecting others.

- Cell Cycle Impact : Effective in inducing cell cycle arrest, particularly in S and G2/M phases.

- Potential for Combination Therapies : May be used synergistically with other treatments to enhance overall efficacy.

属性

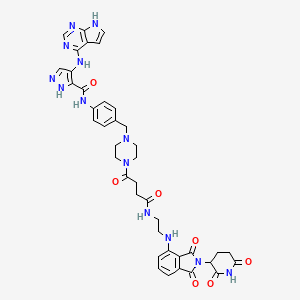

IUPAC Name |

N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H41N13O7/c54-30(42-15-14-41-27-3-1-2-25-33(27)40(60)53(39(25)59)29-8-9-31(55)49-37(29)57)10-11-32(56)52-18-16-51(17-19-52)21-23-4-6-24(7-5-23)47-38(58)34-28(20-46-50-34)48-36-26-12-13-43-35(26)44-22-45-36/h1-7,12-13,20,22,29,41H,8-11,14-19,21H2,(H,42,54)(H,46,50)(H,47,58)(H,49,55,57)(H2,43,44,45,48) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYMZSSAIDEFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)N4CCN(CC4)CC5=CC=C(C=C5)NC(=O)C6=C(C=NN6)NC7=NC=NC8=C7C=CN8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H41N13O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。